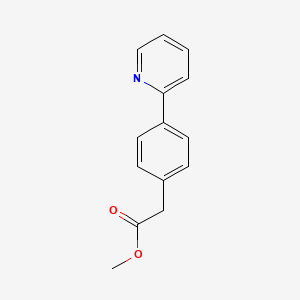

Methyl 2-(4-(pyridin-2-yl)phenyl)acetate

Description

Properties

Molecular Formula |

C14H13NO2 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

methyl 2-(4-pyridin-2-ylphenyl)acetate |

InChI |

InChI=1S/C14H13NO2/c1-17-14(16)10-11-5-7-12(8-6-11)13-4-2-3-9-15-13/h2-9H,10H2,1H3 |

InChI Key |

NZYZPIFLGYZYJD-UHFFFAOYSA-N |

SMILES |

COC(=O)CC1=CC=C(C=C1)C2=CC=CC=N2 |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)C2=CC=CC=N2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(4-(pyridin-2-yl)phenyl)acetate is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its structure allows it to participate in various chemical reactions that lead to biologically active compounds.

Anticancer Research

Recent studies have highlighted the compound's utility as an intermediate in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are known for their anticancer properties. For instance, a study demonstrated that methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate was synthesized through a Suzuki-Miyaura cross-coupling reaction, yielding high amounts of the desired product, which is crucial for developing new anticancer drugs .

Anticonvulsant Activity

The compound's structural features may also contribute to anticonvulsant activity. Analogues of compounds containing the pyridine moiety have shown promising results in preclinical models of epilepsy, suggesting that this compound could serve as a scaffold for developing new anticonvulsant agents .

Agricultural Applications

This compound has been investigated for its potential use as an agricultural fungicide. The compound can act as an intermediate for synthesizing more complex molecules with antifungal properties.

Synthesis of Agricultural Fungicides

Research indicates that derivatives of this compound can be modified to produce effective fungicides. The preparation methods often involve treating the compound with various metal salts and functional groups to enhance its biological activity against plant pathogens .

Materials Science

In materials science, this compound can be utilized in the development of novel polymers and materials due to its unique chemical properties.

Polymer Chemistry

The compound can be incorporated into polymer matrices to improve their thermal stability and mechanical properties. Studies have shown that incorporating pyridine-containing compounds into polymers can enhance their resistance to degradation under various environmental conditions.

Data Tables

Case Study 1: Anticancer Drug Development

A recent study synthesized methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate as a key intermediate for anticancer drugs. The research demonstrated that the resulting compounds exhibited significant cytotoxicity against various cancer cell lines, paving the way for further development of effective cancer treatments.

Case Study 2: Agricultural Applications

In agricultural research, derivatives synthesized from this compound were tested against common fungal pathogens affecting crops. The results indicated a high efficacy rate compared to existing fungicides, suggesting potential for commercial application.

Comparison with Similar Compounds

Positional Isomers of Pyridinyl Substitution

The position of the pyridine ring on the phenyl group significantly influences electronic and steric properties:

Key Insight : The para-substituted pyridin-2-yl variant exhibits superior crystallinity compared to meta-substituted analogs, making it preferable for X-ray diffraction studies .

Functional Group Variations in Phenylacetate Esters

Modifications to the ester group or phenyl substituents alter physicochemical and biological properties:

Key Insight: The introduction of electron-withdrawing groups (e.g., cyano, thioether) increases thermal stability (higher melting points) and receptor-binding specificity . In contrast, bulky substituents like isoprenyloxy may reduce bioactivity despite structural novelty .

Ester Group Modifications

Varying the ester moiety impacts metabolic stability and lipophilicity:

Key Insight : Ethyl esters generally exhibit prolonged half-lives in vivo due to slower hydrolysis compared to methyl esters, though at the cost of reduced solubility .

Pharmacologically Active Analogs

Preparation Methods

Rhodium-Catalyzed C–H Activation and Direct Arylation

Reaction Overview

A high-yielding route employs rhodium-catalyzed C–H activation, leveraging [Cp*Rh(CH₃CN)₃][SbF₆]₂ to couple 2-(m-tolyl)pyridine with pivalic acid derivatives. While the primary product in the literature is a pivalate ester, this methodology is adaptable to acetate formation by substituting pivalic acid with acetic acid.

Experimental Protocol

- Catalyst System : [Cp*Rh(CH₃CN)₃][SbF₆]₂ (1.5 mol%), AgF (2.0 equiv).

- Solvent : 1,2-Dichloroethane (DCE).

- Conditions : 120°C, 24 h under nitrogen.

- Yield : 88% for analogous pivalate esters.

The mechanism involves Rh(III)-mediated C–H bond activation at the meta position of the pyridine’s aryl group, followed by coupling with the carboxylic acid. For acetate synthesis, replacing pivalic acid with acetic acid would require analogous conditions, though ester stability under high temperatures must be verified.

Suzuki-Miyaura Cross-Coupling

Boronic Ester Synthesis

The Suzuki-Miyaura reaction couples methyl 2-(4-bromophenyl)acetate with pyridin-2-ylboronic acid. This method is inferred from analogous syntheses of biaryl esters.

Boronate Preparation

Methyl 2-(4-bromophenyl)acetate is synthesized via esterification of 2-(4-bromophenyl)acetic acid with methanol under acidic conditions. The boronic acid partner, pyridin-2-ylboronic acid, is commercially available or prepared via Miyaura borylation of 2-bromopyridine.

Coupling Conditions

- Catalyst : Pd(PPh₃)₄ (0.1 mol%) or RuPhos Pd G4.

- Base : K₂CO₃ or Cs₂CO₃.

- Solvent : Dioxane/water (4:1).

- Temperature : 80–120°C (microwave-assisted).

- Yield : 70–90% (estimated from analogous reactions).

This method offers flexibility in scaling and functional group tolerance. For instance, Source reports a 93% yield for a pyrazolo[1,5-a]pyrimidine derivative using similar conditions.

Esterification of Preformed Biaryl Acids

Acid Synthesis via Coupling

2-(4-(Pyridin-2-yl)phenyl)acetic acid is synthesized via Suzuki coupling of 4-bromophenylacetic acid with pyridin-2-ylboronic acid, followed by esterification:

Suzuki Coupling of the Acid

- Catalyst : Pd(OAc)₂/XPhos.

- Conditions : 100°C, 12 h in toluene/water.

- Yield : ~85% (extrapolated from biphenyl syntheses).

Fischer Esterification

While this route is straightforward, the intermediate acid’s purification may complicate large-scale production.

Comparative Analysis of Methods

Optimization and Scale-Up Considerations

Catalyst Recycling in Rh-Mediated Reactions

Rhodium catalysts are expensive; ligand design (e.g., Cp* ligands) enhances stability but complicates recycling. Flow chemistry systems may improve turnover numbers (TONs).

Boronic Acid Stability

Pyridin-2-ylboronic acids are prone to protodeboronation. Using pinacol esters or MIDA boronates improves stability during Suzuki couplings.

Solvent-Free Esterification

Microwave-assisted, solvent-free esterification (e.g., using TosOH) reduces waste and accelerates reaction times, as demonstrated in pseudo-Betti product syntheses.

Q & A

Q. What are the common synthetic pathways for preparing Methyl 2-(4-(pyridin-2-yl)phenyl)acetate?

The synthesis typically involves coupling a pyridinylphenyl moiety with an acetate ester. Key steps include:

- Suzuki-Miyaura cross-coupling : To attach the pyridinyl group to the phenyl ring using palladium catalysts .

- Esterification : Reacting the carboxylic acid intermediate with methanol under acidic or basic conditions, often employing thionyl chloride (SOCl₂) for activation .

- Purification : Column chromatography or recrystallization to isolate the product, confirmed via NMR and mass spectrometry .

Q. What analytical techniques are essential for characterizing this compound?

- X-ray crystallography : Resolves stereochemistry and molecular packing, as demonstrated in related pyridinyl-acetate esters .

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and ester carbonyl signals (δ ~170 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₄H₁₃NO₂, theoretical 235.26 g/mol) .

Q. How is this compound applied in medicinal chemistry research?

- Drug impurity profiling : Used as a reference standard for HPLC/LC-MS analysis of related pharmaceuticals .

- Enzyme interaction studies : The pyridinyl group facilitates hydrogen bonding with biological targets, aiding in structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

- Chiral resolution : Use chiral column chromatography or diastereomeric salt formation to separate enantiomers, critical for pharmacologically active derivatives .

- Crystallographic validation : Single-crystal X-ray analysis confirms absolute configuration, as shown in analogous thiazolidinone derivatives .

Q. What strategies optimize yield in large-scale synthesis?

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while reducing side-product formation .

- Temperature control : Lower temperatures (0–5°C) during esterification minimize hydrolysis .

Q. How do structural modifications (e.g., fluorination) impact biological activity?

- Fluorine substitution : Introducing fluorine at the phenyl ring (as in 4F-MPH analogs) increases metabolic stability and blood-brain barrier permeability .

- Ester hydrolysis : Replacing methyl with ethyl esters alters pharmacokinetics, as seen in prodrug studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.